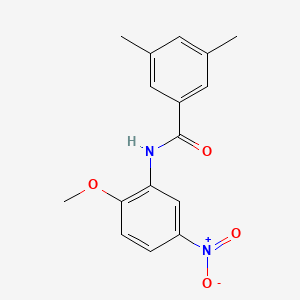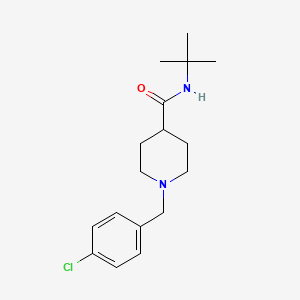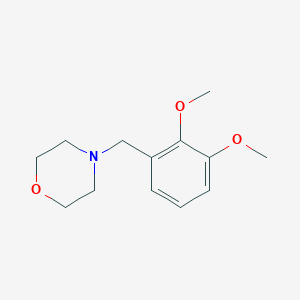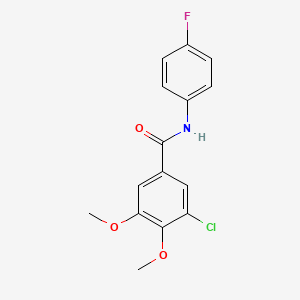
N-(2-methoxy-5-nitrophenyl)-3,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-nitrophenyl)-3,5-dimethylbenzamide, commonly known as MNBD, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family of compounds and is commonly used as a fluorescent probe in biological and biochemical studies.
科学研究应用
MNBD has been widely used as a fluorescent probe in biological and biochemical studies. It is commonly used to study the binding of small molecules to proteins and nucleic acids. MNBD has been used to study the binding of DNA to various proteins, including transcription factors and enzymes. It has also been used to study the binding of small molecules to proteins, such as the binding of ligands to G protein-coupled receptors.
作用机制
MNBD works by binding to specific molecules in biological systems and undergoing a conformational change that results in fluorescence. The mechanism of action of MNBD is based on the principle of fluorescence resonance energy transfer (FRET). FRET occurs when a donor fluorophore, such as MNBD, transfers energy to an acceptor fluorophore, resulting in fluorescence.
Biochemical and Physiological Effects:
MNBD has been shown to have minimal biochemical and physiological effects on biological systems. It is relatively non-toxic and does not interfere with biological processes. MNBD has been used in a wide range of biological and biochemical studies and has been shown to be a reliable fluorescent probe.
实验室实验的优点和局限性
MNBD has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can be used to study a wide range of biological and biochemical processes. MNBD is also relatively non-toxic and does not interfere with biological processes. However, MNBD has some limitations for lab experiments. It has a relatively short excitation wavelength, which can limit its use in certain applications. MNBD can also be sensitive to pH changes, which can affect its fluorescence properties.
未来方向
There are several future directions for the use of MNBD in scientific research. One potential application is in the study of protein-protein interactions. MNBD could be used as a fluorescent probe to study the binding of proteins to each other. Another potential application is in the study of RNA-protein interactions. MNBD could be used to study the binding of RNA to various proteins. Finally, MNBD could be used in the development of new drugs that target specific proteins or nucleic acids. Overall, MNBD has the potential to be a valuable tool in a wide range of biological and biochemical studies.
合成方法
MNBD can be synthesized using a multi-step process that involves the reaction of 2-methoxy-5-nitroaniline with 3,5-dimethylbenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure MNBD. The synthesis of MNBD is relatively straightforward, and the compound can be obtained in good yields.
属性
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-10-6-11(2)8-12(7-10)16(19)17-14-9-13(18(20)21)4-5-15(14)22-3/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCOWFGSUZBRMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-furyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5757312.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-pyrazinecarboxamide](/img/structure/B5757319.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5757321.png)

![5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5757330.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5757333.png)
![N-[3-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5757339.png)
![4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B5757352.png)
![4-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757360.png)
![3-[(2-methoxyphenyl)amino]-2-methyl-2-cyclopenten-1-one](/img/structure/B5757367.png)

![3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5757386.png)

